2-[1-(2-cyclopropylethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride
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Overview
Description
2-[1-(2-cyclopropylethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is a chemical compound that has garnered attention due to its potential therapeutic applications. It is characterized by its complex structure, which includes a benzodiazole ring fused with a cyclopropyl group, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-cyclopropylethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride typically involves multiple steps:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Cyclopropylethyl Group: This step involves the alkylation of the benzodiazole ring with a cyclopropyl ethyl halide in the presence of a strong base like sodium hydride.
Attachment of the Ethanamine Group: The final step includes the reaction of the intermediate with ethylene diamine under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides.
Reduction: Reduction reactions can target the benzodiazole ring, potentially leading to the formation of dihydrobenzodiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base are common.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-[1-(2-cyclopropylethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its therapeutic potential, particularly in the treatment of neurological disorders.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[1-(2-cyclopropylethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The benzodiazole ring is known to interact with the central nervous system, potentially modulating neurotransmitter activity. The cyclopropylethyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(2-cyclopropylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride
- 2-[1-(2-cyclopropylethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride
Uniqueness
Compared to similar compounds, 2-[1-(2-cyclopropylethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is unique due to its specific cyclopropylethyl substitution, which may confer distinct pharmacological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
2703774-71-2 |
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Molecular Formula |
C14H21Cl2N3 |
Molecular Weight |
302.2 |
Purity |
95 |
Origin of Product |
United States |
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